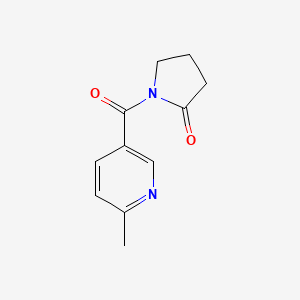
1-(6-Methylnicotinoyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylnicotinoyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a 6-methylnicotinoyl group. This compound is part of the pyrrolidinone family, which is known for its significant biological and pharmacological activities. The presence of the pyrrolidin-2-one ring makes it a versatile scaffold in medicinal chemistry, often used in the development of drugs and bioactive molecules .
Méthodes De Préparation
The synthesis of 1-(6-Methylnicotinoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Methylnicotinoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-(6-Methylnicotinoyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(6-Methylnicotinoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring allows the compound to bind to various biological targets, influencing their activity. This binding can lead to changes in cellular processes, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Methylnicotinoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog with similar biological activities.
Pyrrolidin-2,5-diones: Compounds with additional functional groups that may enhance their biological activity.
Prolinol: A related compound with different stereochemistry and biological profiles. The uniqueness of this compound lies in its specific structure, which provides distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-5-9(7-12-8)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
SFAKQRPRHRXFKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















